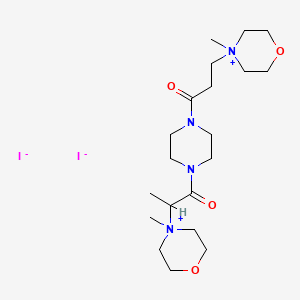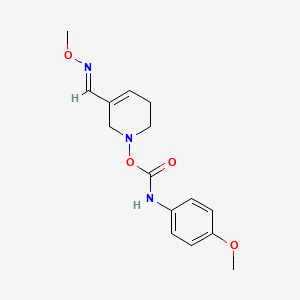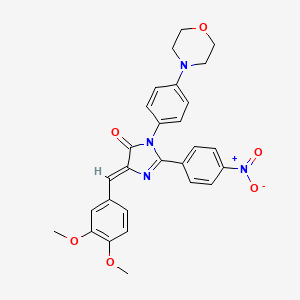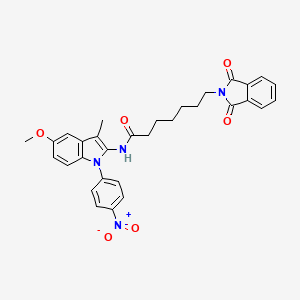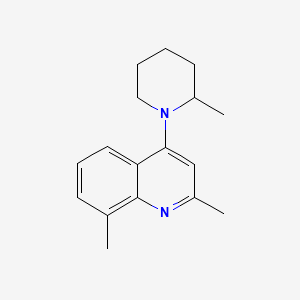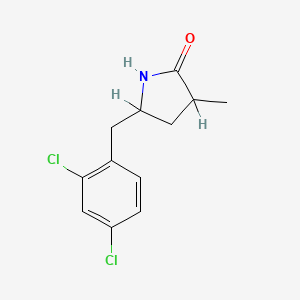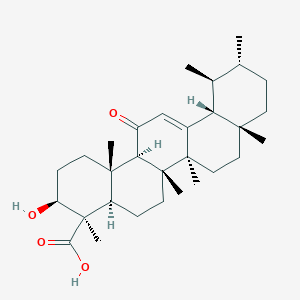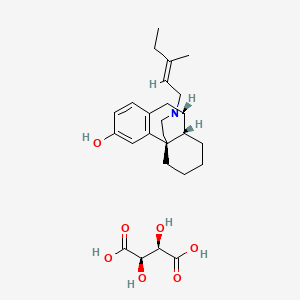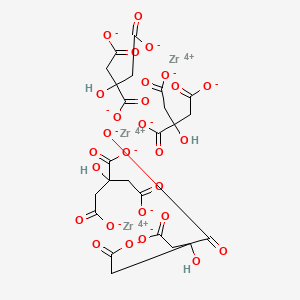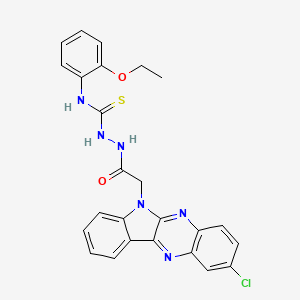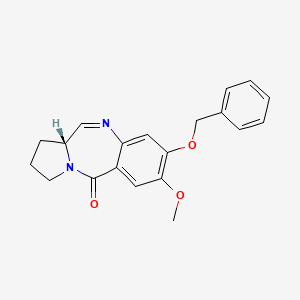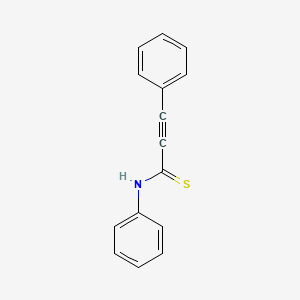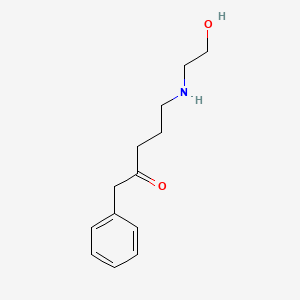
2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- is an organic compound known for its diverse applications in various fields. It is also referred to as 5-(2-Hydroxyethylamino)pentan-2-one. This compound is characterized by its unique structure, which includes a phenyl group and a hydroxyethylamino group attached to a pentanone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- typically involves the reaction of 5-chloro-2-pentanone with 2-(ethylamino)ethanol. The reaction is carried out in the presence of a base such as potassium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction mixture is stirred at a controlled temperature to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, influencing their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to certain proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-pentanone
- 2-(Ethylamino)ethanol
- 5-(Ethyl(2-hydroxyethyl)amino)-2-pentanone
Uniqueness
2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
141809-36-1 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
5-(2-hydroxyethylamino)-1-phenylpentan-2-one |
InChI |
InChI=1S/C13H19NO2/c15-10-9-14-8-4-7-13(16)11-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 |
InChI Key |
XZSGBTDRECMWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


